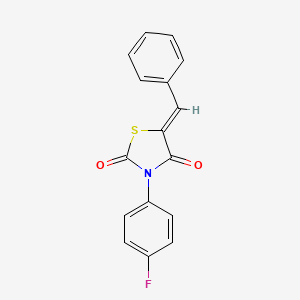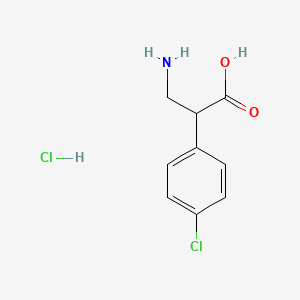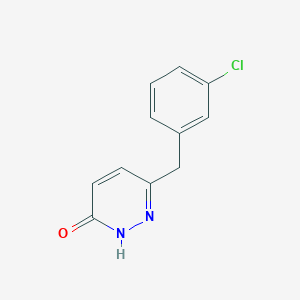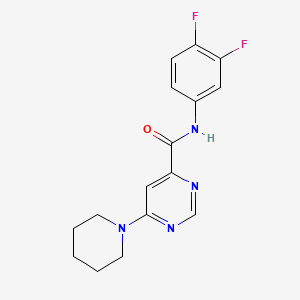![molecular formula C15H18N2O3S B2898269 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid CAS No. 750624-64-7](/img/structure/B2898269.png)
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Biological Activities
- Chemical Synthesis and Potential Biological Activities : One study focused on the synthesis of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties. The reactivity of related compounds towards nitrogen nucleophiles was explored, leading to the synthesis of compounds with potential antipyretic and anti-inflammatory activities (Ghorab, Ismail, & Abdalla, 2010).
Green Chemistry Approaches
- Eco-friendly Synthesis : Another study highlighted the eco-friendly synthesis of a derivative involving 2-mercapto-3H-quinazolin-4-one with chloroacetic acid to produce a novel quinazoline derivative. This work emphasizes using green solvents and conditions, contributing to the field of sustainable chemical synthesis (Reddy, Naidu, & Dubey, 2012).
Catalytic and Synthetic Applications
- Catalysis and Synthesis : Research on 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate showcased its use as a catalyst for synthesizing polyhydroquinoline derivatives. This illustrates the utility of ionic liquids in facilitating clean and efficient reactions (Khaligh, 2014).
Antimicrobial Potential
- Antimicrobial Properties : The synthesis and characterization of new quinazolines with potential antimicrobial agents were detailed in another study. These compounds were evaluated for their effectiveness against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxoquinazolin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10(2)7-8-17-14(20)11-5-3-4-6-12(11)16-15(17)21-9-13(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPREKPQGZEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2898186.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)
![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)



![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)